10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one
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Overview
Description
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one is a complex organic compound that features both an acridine and an oxazoline moiety. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The oxazoline ring, on the other hand, is a versatile scaffold in medicinal chemistry, often used in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one typically involves multiple steps. One common method starts with the preparation of the oxazoline ring, which can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The acridine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate acridine derivative reacts with the oxazoline intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. For example, the use of a packed reactor containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one can undergo various chemical reactions, including:
Reduction: The acridine moiety can be reduced under hydrogenation conditions to yield dihydroacridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine nitrogen or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organolithium reagents or Grignard reagents.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine or oxazoline derivatives.
Scientific Research Applications
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The oxazoline ring can interact with enzymes and receptors, modulating their activity . These interactions can trigger a cascade of biochemical events, ultimately leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Oxaprozin: An oxazole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one is unique due to its dual functionality, combining the properties of both acridine and oxazoline
Properties
CAS No. |
89912-20-9 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
10-[3-(4,5-dihydro-1,3-oxazol-2-yl)propyl]acridin-9-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-14-6-1-3-8-16(14)21(17-9-4-2-7-15(17)19)12-5-10-18-20-11-13-23-18/h1-4,6-9H,5,10-13H2 |
InChI Key |
IHSZNUFMRZHEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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